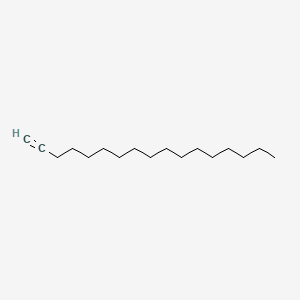

1-Heptadecyne

Description

Structure

3D Structure

Properties

IUPAC Name |

heptadec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDNKQWGBZFFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180814 | |

| Record name | 1-Heptadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26186-00-5 | |

| Record name | 1-Heptadecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26186-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Heptadecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Heptadecyne: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 1-heptadecyne. As a terminal alkyne, its unique reactivity makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document includes a detailed summary of its physicochemical properties, spectroscopic data, safety information, and key experimental protocols for its synthesis and application in common coupling reactions.

Chemical Structure and Identification

This compound is a long-chain terminal alkyne characterized by a carbon-carbon triple bond at the C1 position. Its linear seventeen-carbon backbone provides significant lipophilicity, a feature often exploited in the design of molecules targeting biological membranes or requiring solubility in organic media.

| Identifier | Value |

| IUPAC Name | heptadec-1-yne[1] |

| Synonyms | Pentadecylacetylene, n-Heptadecyne |

| CAS Number | 26186-00-5[1][2] |

| Molecular Formula | C₁₇H₃₂[1][2] |

| SMILES | CCCCCCCCCCCCCCCC#C[1] |

| InChI | InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3[1] |

| InChIKey | DQDNKQWGBZFFRA-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is a colorless to light yellow liquid or low-melting solid at room temperature. It is insoluble in water but soluble in common organic solvents.

| Property | Value | Reference |

| Molecular Weight | 236.44 g/mol | [1][2] |

| Melting Point | 22.01 °C | |

| Boiling Point | ~298.91 °C (estimated) | |

| Density | 0.796 g/cm³ | |

| Refractive Index | 1.4410 | |

| Flash Point | 138.5 °C | |

| logP (Octanol/Water) | 8.4 (estimated) | |

| Vapor Pressure | Data not readily available | [3] |

| Enthalpy of Vaporization | 62.7 kJ/mol at 453 K | [2] |

Spectroscopic Data Summary

The spectroscopic data for this compound is consistent with its structure as a terminal alkyne with a long alkyl chain.

| Spectroscopy Type | Key Features and Approximate Values |

| ¹H NMR | δ ~1.9-2.2 ppm (t, 1H, ≡C-H), δ ~1.2-1.6 ppm (m, 28H, -(CH₂)₁₄-), δ ~0.9 ppm (t, 3H, -CH₃) |

| ¹³C NMR | δ ~84 ppm (C-1, ≡CH), δ ~68 ppm (C-2, -C≡), δ ~18-32 ppm (alkyl chain carbons) |

| Infrared (IR) | ~3310 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2120 cm⁻¹ (weak, C≡C stretch), ~2850-2960 cm⁻¹ (strong, C-H stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 236. Characteristic fragmentation pattern with loss of alkyl groups (clusters of peaks separated by 14 Da). Prominent peaks may include m/z 81, 67, 55, 43, and 41.[1] |

Safety and Handling

This compound is classified as an aspiration hazard and may be fatal if swallowed and enters airways.[1] It is combustible and appropriate safety precautions should be taken when handling.

-

Hazard Statements: H304 (May be fatal if swallowed and enters airways).[1]

-

Precautionary Statements: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P331 (Do NOT induce vomiting), P405 (Store locked up).

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

5.1.1. Dehydrohalogenation of 1,2-Dibromoheptadecane

This method involves the double dehydrobromination of a vicinal dihalide.

-

Materials: 1,2-dibromoheptadecane, sodium amide (NaNH₂), liquid ammonia (NH₃), mineral oil, ammonium chloride (NH₄Cl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and nitrogen inlet, add liquid ammonia.

-

Slowly add sodium amide to the liquid ammonia with stirring.

-

A solution of 1,2-dibromoheptadecane in a minimal amount of anhydrous diethyl ether is added dropwise to the sodium amide suspension.

-

The reaction mixture is stirred for several hours at the reflux temperature of liquid ammonia.

-

After the reaction is complete, the ammonia is allowed to evaporate.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation.

-

Purification by Vacuum Distillation

-

Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended to minimize product loss.

-

Procedure:

-

The crude this compound is placed in the distillation flask with a magnetic stir bar.

-

The system is evacuated to the desired pressure.

-

The distillation flask is heated gently in an oil bath.

-

The fraction distilling at the expected boiling point for the given pressure is collected.

-

Analytical Characterization by GC-MS

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 40-500.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

Reactivity and Synthetic Applications

The terminal alkyne functionality of this compound is the primary site of its reactivity, making it a versatile substrate for various carbon-carbon bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for the synthesis of substituted alkynes.

Caption: Generalized workflow for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

Materials: this compound, iodobenzene, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], copper(I) iodide (CuI), triethylamine (Et₃N), anhydrous toluene.

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ and CuI.

-

Add anhydrous toluene, followed by triethylamine.

-

Add this compound and iodobenzene to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature and monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound is an excellent substrate for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

References

Synthesis of 1-Heptadecyne from Terminal Alkynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecyne (also known as pentadecylacetylene) is a long-chain terminal alkyne with the chemical formula C₁₇H₃₂. Terminal alkynes are valuable building blocks in organic synthesis, serving as precursors for a wide array of chemical transformations, including carbon-carbon bond formation, hydrogenations, and click chemistry. This guide provides an in-depth overview of the primary synthetic route to this compound from smaller terminal alkynes, focusing on the robust and widely utilized acetylide alkylation method. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the practical application of this synthesis.

Core Synthetic Strategy: Alkylation of Terminal Alkynes

The most direct and efficient method for synthesizing this compound is through the alkylation of a smaller terminal alkyne. This strategy leverages the unique acidity of the terminal alkynyl proton (pKa ≈ 25), which is significantly more acidic than the protons on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[1][2] This acidity allows for facile deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide anion.[1][3]

The overall process involves two key steps:

-

Deprotonation: A terminal alkyne is treated with a strong base to generate the corresponding acetylide anion.

-

Nucleophilic Substitution (SN2): The acetylide anion then reacts with a suitable primary alkyl halide in an SN2 reaction to form a new carbon-carbon bond, thereby elongating the carbon chain.[2][4][5]

To synthesize this compound (C₁₇), a common approach is to start with acetylene (C₂) and react its corresponding acetylide with a 15-carbon alkyl halide (e.g., 1-bromopentadecane or 1-iodopentadecane).

Key Reagents and Conditions

-

Terminal Alkyne: Acetylene is the most fundamental starting material, though other terminal alkynes could be used with an appropriately adjusted alkyl halide.

-

Base: Strong bases are required for complete deprotonation. Common choices include sodium amide (NaNH₂) in liquid ammonia, or organolithium reagents like n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (THF).[1][6]

-

Alkyl Halide: The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance. Therefore, primary alkyl halides are essential to achieve high yields and avoid the competing E2 elimination pathway that predominates with secondary and tertiary halides.[4][7][8] For synthesizing this compound from acetylene, 1-bromopentadecane or 1-iodopentadecane are suitable choices. Primary iodides often give excellent yields.[9]

-

Solvent: The choice of solvent depends on the base. Liquid ammonia is the classic solvent for reactions involving NaNH₂. Anhydrous THF is commonly used for reactions with n-BuLi.[9]

Experimental Protocols

Two primary protocols are detailed below, differing in the choice of base and solvent system.

Protocol 1: Synthesis via n-Butyllithium in Tetrahydrofuran (THF)

This method is widely used due to its excellent yields and relatively mild conditions. It involves the in situ generation of lithium acetylide.

Materials:

-

Acetylene gas or a suitable source like lithium acetylide-ethylenediamine complex

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

1-Iodopentadecane or 1-Bromopentadecane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane or Diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Apparatus:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum.

Procedure:

-

Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.

-

Acetylide Formation:

-

If starting with acetylene gas: Cool a flask containing anhydrous THF to -78 °C (dry ice/acetone bath). Bubble acetylene gas through the stirred solvent for 15-20 minutes to create a saturated solution. Slowly add one equivalent of n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes.[10]

-

If starting with a different terminal alkyne (e.g., propyne): Add the terminal alkyne (1.0 equiv.) to anhydrous THF at 0 °C. Add n-BuLi (1.05 equiv.) dropwise and stir for 1 hour at 0 °C.[9]

-

-

Alkylation: To the freshly prepared lithium acetylide solution, add a solution of 1-iodopentadecane (1.0 equiv.) in anhydrous THF dropwise via syringe.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[11]

-

Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, typically eluting with hexanes, to yield pure this compound.[11][12]

Protocol 2: Synthesis via Sodium Amide in Liquid Ammonia

This is a classic method for acetylide alkylation.

Materials:

-

Liquid Ammonia (NH₃)

-

Sodium metal (Na)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (catalyst)

-

Acetylene gas

-

1-Bromopentadecane

-

Ammonium chloride (solid)

Apparatus:

-

A three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.

Procedure:

-

Setup: Assemble the apparatus and cool it to -78 °C. Condense liquid ammonia into the flask.

-

Sodium Amide Formation: Add a catalytic amount of Fe(NO₃)₃·9H₂O. Carefully add small pieces of sodium metal until a persistent blue color is observed. Then, bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide and the consumption of sodium amide.

-

Alkylation: Slowly add 1-bromopentadecane to the stirred suspension of sodium acetylide in liquid ammonia. Stir the reaction mixture for several hours.

-

Quenching: After the reaction is complete, carefully add solid ammonium chloride to quench any unreacted sodium amide.

-

Work-up: Allow the liquid ammonia to evaporate overnight in a fume hood. To the residue, add water and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography.

Quantitative Data Presentation

The alkylation of terminal alkynes is a high-yielding reaction when appropriate substrates are used. The table below summarizes typical reaction parameters and expected yields based on literature precedents for similar long-chain alkyne syntheses.

| Starting Alkyne | Base/Solvent System | Alkyl Halide (R-X) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Various | n-BuLi / THF | Primary Iodides | RT | 12-16 | 75-99 | [9] |

| Various | n-BuLi / THF + NaI | Primary Bromides | RT | 12-16 | High | [9] |

| 1-Hexyne | n-BuLi / THF | Bromoacetal | 0 to RT | 12 | 88 | [9] |

| Acetylene | NaNH₂ / liq. NH₃ | Primary Halides | -33 | 2-6 | Good-Exc. | [2][5] |

Yields are highly dependent on the purity of reagents and the exclusion of moisture and air.

Visualizations

General Workflow for this compound Synthesis

The following diagram illustrates the logical flow of the synthesis of this compound from acetylene and a 15-carbon alkyl halide.

References

- 1. Alkyne - Wikipedia [en.wikipedia.org]

- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Heptadecyne (CAS Number 26186-00-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Heptadecyne (CAS 26186-00-5), a long-chain terminal alkyne. It details its chemical and physical properties, outlines key synthetic methodologies, and explores its applications, particularly in the realm of organic synthesis and as a versatile building block in drug discovery and development. The document includes detailed experimental protocols for its synthesis and its utilization in click chemistry, a powerful bioconjugation technique. Furthermore, this guide discusses its potential biological activities and its role as a chemical probe in studying lipid metabolism.

Chemical and Physical Properties

This compound, also known as pentadecylacetylene, is a hydrocarbon featuring a terminal triple bond. This functional group is the primary site of its reactivity, making it a valuable precursor in various chemical transformations.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26186-00-5 | [2] |

| Molecular Formula | C₁₇H₃₂ | [2] |

| Molecular Weight | 236.44 g/mol | [2] |

| IUPAC Name | Heptadec-1-yne | [2] |

| Synonyms | Pentadecylacetylene, n-Pentadecylacetylene | [3] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 22.01 °C | [3] |

| Boiling Point | 298.91 °C (estimated) | [3] |

| Density | 0.7960 g/cm³ | [3] |

| Refractive Index | 1.4410 | [3] |

| Flash Point | 138.5 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the terminal alkyne proton (≡C-H) and the long alkyl chain. |

| ¹³C NMR | Resonances for the two sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chain. |

| IR Spectroscopy | Characteristic absorption bands for the ≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |

Synthesis of this compound

This compound can be synthesized through two primary routes: the alkylation of an acetylide anion or the dehydrohalogenation of a suitable haloalkane.

Experimental Protocol: Synthesis via Alkylation of Sodium Acetylide

This method involves the reaction of a 15-carbon alkyl halide with sodium acetylide. The acetylide anion acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the carbon-carbon bond.[4][5]

Materials:

-

1-Bromopentadecane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer under an inert atmosphere (nitrogen or argon).

-

Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask.

-

Slowly add sodium amide to the liquid ammonia with stirring to form a solution of sodium acetylide.

-

Dissolve 1-bromopentadecane in anhydrous diethyl ether or THF and add it dropwise to the sodium acetylide solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours and then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

Workflow for Synthesis via Alkylation

Caption: Synthesis of this compound via alkylation of sodium acetylide.

Reactivity and Applications in Organic Synthesis

The terminal alkyne group of this compound is highly versatile and participates in a variety of chemical reactions, making it a valuable building block in organic synthesis.[3]

Key Reactions:

-

Deprotonation: The terminal proton is acidic and can be removed by a strong base to form an acetylide anion, which is a potent nucleophile.

-

Hydration: In the presence of a mercury catalyst, this compound can be hydrated to form a methyl ketone.

-

Hydroboration-Oxidation: This reaction sequence converts this compound into an aldehyde.

-

Hydrogenation: The triple bond can be fully reduced to an alkane or partially reduced to a cis-alkene using specific catalysts (e.g., Lindlar's catalyst).

-

Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used click chemistry reaction.

Role in Drug Discovery and Development

While this compound itself is not a drug, its long alkyl chain and terminal alkyne functionality make it a relevant molecule in drug discovery and development for several reasons.

Click Chemistry for Bioconjugation and Drug Discovery

The terminal alkyne of this compound is a perfect handle for "click chemistry," a class of biocompatible reactions that are rapid, selective, and high-yielding.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an alkyne reacts with an azide to form a stable triazole linkage.[1][7] This has profound implications in drug development for creating antibody-drug conjugates (ADCs), modifying peptides, and synthesizing libraries of compounds for high-throughput screening.[8]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the conjugation of an alkyne-containing molecule (like this compound or a derivative) to an azide-containing molecule.

Materials:

-

Alkyne-functionalized molecule (e.g., a derivative of this compound)

-

Azide-functionalized molecule (e.g., a peptide, protein, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer

Procedure:

-

Prepare stock solutions of all reagents in the appropriate solvent (water or a mixture of water and a co-solvent like DMSO or t-butanol).

-

In a reaction vessel, combine the alkyne- and azide-containing molecules in the desired molar ratio.

-

Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.

-

Add the copper(II) sulfate solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by techniques like TLC, LC-MS, or HPLC.

-

Upon completion, the product can be purified using standard methods such as chromatography or precipitation.

Workflow for Click Chemistry Application

References

- 1. broadpharm.com [broadpharm.com]

- 2. This compound | C17H32 | CID 141274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. interchim.fr [interchim.fr]

- 7. axispharm.com [axispharm.com]

- 8. 1-Bromoheptadecane | C17H35Br | CID 19022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Pentadecylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecylacetylene, systematically known as 1-pentadecyne, is a long-chain terminal alkyne with the chemical formula C₁₅H₂₈. Its structure consists of a fifteen-carbon chain with a carbon-carbon triple bond at one terminus. This simple unsaturated hydrocarbon serves as a valuable building block in organic synthesis and may be of interest in various research applications, including materials science and the development of novel therapeutic agents. Understanding its physical properties is fundamental to its handling, characterization, and application in a laboratory setting. This guide provides a comprehensive overview of the known physical properties of pentadecylacetylene, along with general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of pentadecylacetylene are primarily dictated by its long alkyl chain, which results in significant van der Waals forces, and the terminal alkyne group, which introduces a region of higher reactivity and slight polarity.

Data Presentation

The quantitative physical properties of 1-pentadecyne are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₅H₂₈ | - | [1][2][3] |

| Molecular Weight | 208.38 | g/mol | [1][2][3][4] |

| Melting Point | 10 | °C | [5][6] |

| Boiling Point | 269 | °C | at atmospheric pressure[5] |

| 129 - 131 | °C | at 10 mmHg[7] | |

| Density | 0.794 | g/mL | at 20 °C[6] |

| 0.793 | g/mL | ||

| Refractive Index | 1.442 | - | at 20 °C, nD |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | - | General property of long-chain alkynes.[8][9][10] |

Experimental Protocols

The determination of the physical properties of a compound like pentadecylacetylene relies on established laboratory techniques. Below are detailed methodologies for key experiments.

Melting Point Determination (for a low-melting solid/liquid)

Given that the melting point of 1-pentadecyne is near room temperature (10 °C), a standard capillary melting point apparatus with cooling capabilities or a cryo-bath setup would be employed.

Methodology:

-

Sample Preparation: A small amount of purified pentadecylacetylene is introduced into a capillary tube. If the sample is liquid at room temperature, the capillary is cooled to solidify the sample.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The temperature is slowly increased at a rate of 1-2 °C per minute near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow.[11][12]

Boiling Point Determination (at reduced pressure)

Due to the high atmospheric boiling point of pentadecylacetylene, distillation under reduced pressure is the preferred method to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Introduction: A sample of pentadecylacetylene is placed in the round-bottom flask along with boiling chips.

-

Heating and Distillation: The flask is gently heated in a heating mantle. The pressure is reduced to the desired level (e.g., 10 mmHg).

-

Data Recording: The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that specific pressure. The pressure must be kept constant throughout the measurement.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound such as pentadecylacetylene.

As pentadecylacetylene is a simple hydrocarbon, it is not typically involved in complex biological signaling pathways. Therefore, a diagram illustrating the experimental workflow for its characterization is provided as a more relevant visualization.

References

- 1. 1-Pentadecyne | C15H28 | CID 69825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentadecyne [webbook.nist.gov]

- 3. 1-Pentadecyne [webbook.nist.gov]

- 4. 1-Pentadecyne = 97.0 765-13-9 [sigmaaldrich.com]

- 5. 1-pentadecyne [stenutz.eu]

- 6. 1-PENTADECYNE CAS#: 765-13-9 [m.chemicalbook.com]

- 7. 1-Pentadecyne, 98% 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 8. orgosolver.com [orgosolver.com]

- 9. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. byjus.com [byjus.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. byjus.com [byjus.com]

An In-depth Technical Guide to 1-Heptadecyne: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Heptadecyne, a long-chain terminal alkyne. The document details its fundamental molecular properties, outlines a standard experimental protocol for its synthesis, and explores its application in the context of bioconjugation and drug development through a workflow diagram.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₇H₃₂[1] |

| Molecular Weight | 236.44 g/mol [1] |

| IUPAC Name | Heptadec-1-yne |

| CAS Number | 26186-00-5 |

Experimental Protocols

The synthesis of this compound can be effectively achieved through the alkylation of an acetylide anion, a robust and widely utilized method for the formation of carbon-carbon bonds. This procedure involves the reaction of an acetylide with a primary alkyl halide.

Synthesis of this compound via Acetylide Alkylation

This protocol describes the synthesis of this compound from acetylene and 1-bromopentadecane.

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Acetylene (C₂H₂)

-

1-Bromopentadecane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask, condenser, dropping funnel)

Procedure:

-

Formation of the Acetylide Anion: In a three-neck flask equipped with a condenser, a gas inlet, and a dropping funnel, and maintained under an inert atmosphere (e.g., nitrogen or argon), liquid ammonia is condensed. To the liquid ammonia, sodium amide is added portion-wise with stirring until dissolved. Acetylene gas is then bubbled through the solution to form the sodium acetylide precipitate.

-

Alkylation: A solution of 1-bromopentadecane in anhydrous diethyl ether or THF is added dropwise to the suspension of sodium acetylide at low temperature (typically -33 °C, the boiling point of ammonia). The reaction mixture is stirred for several hours to allow for the alkylation to proceed.

-

Quenching and Work-up: After the reaction is complete, the ammonia is allowed to evaporate. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Bioconjugation and Drug Development

The terminal alkyne functionality of this compound makes it a valuable building block in the field of bioconjugation and drug development, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the efficient and specific covalent ligation of the alkyne-containing molecule to an azide-modified molecule of interest, such as a protein, a nucleic acid, or a small molecule drug.

Experimental Workflow: Probing Protein Interactions with a this compound-based Probe

The following diagram illustrates a typical experimental workflow for utilizing a this compound-derived probe to identify protein targets in a cellular lysate.

Caption: Workflow for target identification using a this compound-based probe.

References

Spectroscopic Profile of 1-Heptadecyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-heptadecyne, a long-chain terminal alkyne. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.18 | t | 2H | -C≡C-CH₂- |

| ~1.94 | t | 1H | -C≡C-H |

| ~1.53 | m | 2H | -C≡C-CH₂-CH₂- |

| ~1.27 | m | 24H | -(CH₂)₁₂- |

| ~0.88 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (ppm) | Assignment |

| ~84.7 | -C≡C-H |

| ~68.1 | -C≡C-H |

| ~31.9 | -(CH₂)n- |

| ~29.7 | -(CH₂)n- |

| ~29.6 | -(CH₂)n- |

| ~29.5 | -(CH₂)n- |

| ~29.4 | -(CH₂)n- |

| ~29.1 | -(CH₂)n- |

| ~28.8 | -(CH₂)n- |

| ~28.4 | -(CH₂)n- |

| ~22.7 | -(CH₂)n- |

| ~18.3 | -C≡C-CH₂- |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310 | Strong, Sharp | ≡C-H Stretch |

| ~2925 | Strong | C-H Stretch (Alkyl) |

| ~2855 | Strong | C-H Stretch (Alkyl) |

| ~2120 | Weak | -C≡C- Stretch |

| ~1465 | Medium | -CH₂- Bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 236 | Moderate | [M]⁺ (Molecular Ion) |

| 235 | High | [M-H]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: Proton spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Carbon-13 spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.

-

Gas Chromatography: A small volume of the prepared solution is injected into the GC, where it is vaporized. The volatile components are separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common method used to ionize the molecules. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Introduction to Long-Chain Alkynes (Polyacetylenes)

An In-depth Technical Guide to the Natural Occurrence of Long-Chain Alkynes

This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of long-chain alkynes, also known as polyacetylenes. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry, pharmacology, and therapeutic potential of these unique natural products.

Long-chain alkynes, or polyacetylenes, are a class of naturally occurring lipids characterized by the presence of one or more carbon-carbon triple bonds (C≡C) within a long aliphatic chain.[1][2] These compounds are derived from fatty acids and exhibit a remarkable diversity of structures, including variations in chain length, the number and position of triple and double bonds, and the presence of various functional groups such as hydroxyls, epoxides, and acetates.[3][4]

First discovered in the 19th century, over a thousand naturally occurring acetylenic compounds have since been identified from a wide array of sources, including higher plants, fungi, bacteria, and marine organisms.[1] Many of these compounds are highly bioactive, displaying potent antifungal, antibacterial, anti-inflammatory, cytotoxic, and neurotoxic properties, which makes them a subject of significant interest for drug discovery and development.[1][3][5]

Natural Occurrence and Distribution

Polyacetylenes are not ubiquitous in nature but are particularly abundant in specific plant families and are also produced by various microorganisms and marine invertebrates.

Terrestrial Plants

The primary sources of long-chain alkynes in the terrestrial environment are plants from the Apiaceae, Araliaceae, and Asteraceae families.[3]

-

Apiaceae (Carrot Family): This family is a rich source of C17-polyacetylenes of the falcarinol type.[6] Widely consumed vegetables like carrots (Daucus carota), parsnip (Pastinaca sativa), celery (Apium graveolens), and parsley (Petroselinum crispum) contain significant amounts of compounds such as falcarinol (FaOH), falcarindiol (FaDOH), and falcarindiol-3-acetate.[5][7] Other members of this family, like the highly toxic water hemlock (Cicuta maculata) and hemlock water-dropwort (Oenanthe crocata), produce potent neurotoxic polyacetylenes, namely cicutoxin and oenanthotoxin.[7]

-

Araliaceae (Ginseng Family): This family is known for producing a variety of C17 and C18 polyacetylenes.[4] American ginseng (Panax quinquefolius) and Korean ginseng (Panax ginseng) are notable sources of panaxynol (falcarinol) and panaxydol, among others.[8][9][10]

-

Asteraceae (Daisy Family): This large family contains a wide structural diversity of polyacetylenes, which often serve as chemosystematic markers.[5]

Marine Organisms, Fungi, and Bacteria

Long-chain alkynes are also found in marine environments, where they have been isolated from sponges and corals.[1] Various species of fungi and bacteria are also known to produce acetylenic compounds, often as part of their defense mechanisms.[1][11] The discovery of biosynthetic gene clusters in marine microbes has opened new avenues for understanding and engineering the production of these molecules.[4]

Quantitative Data on Polyacetylene Content

The concentration of long-chain alkynes can vary significantly depending on the species, cultivar, growing conditions, and the specific part of the organism analyzed.[1][12] The following tables summarize the quantitative data reported in the literature for key polyacetylenes in selected Apiaceae vegetables and Panax ginseng.

Table 1: Concentration of Falcarinol-Type Polyacetylenes in Apiaceae Vegetables

| Plant Species | Cultivar/Part | Falcarinol (FaOH) | Falcarindiol (FaDOH) | Falcarindiol-3-acetate | Reference |

| Carrot (Daucus carota) | Various (Root) | 0.70 - 4.06 mg/100g FW | 1.6 - 8.4 mg/kg FW | 0.8 - 4.0 mg/kg FW | [1][12] |

| Carrot (Daucus carota) | Various (Root) | 4.57 - 27.06 mg/100g DW | - | - | [12] |

| Parsnip (Pastinaca sativa) | Root | >7.5 mg/g DW (total) | - | - | [5] |

| Celery (Apium graveolens) | Root | >2.5 mg/g DW (total) | - | - | [5] |

| Parsley (Petroselinum crispum) | Root | >2.5 mg/g DW (total) | - | - | [5] |

| Fennel (Foeniculum vulgare) | Bulb | <0.3 mg/g DW (total) | - | - | [5] |

| FW: Fresh Weight; DW: Dry Weight |

Table 2: Cytotoxicity of Polyacetylene Fractions from Panax ginseng

| Fraction | Major Polyacetylene | LC50 (µg/mL) in 3T3-L1 cells | Reference |

| Fraction 1 | Panaxynol | 13.52 ± 3.05 | [8] |

| Fraction 2 | Panaxydol | 3.69 ± 1.09 | [8] |

| Fraction 3 | - | 52.88 ± 11.16 | [8] |

| Fraction 4 | - | 85.91 ± 27.37 | [8] |

| Fraction 5 | - | 135.52 ± 32.91 | [8] |

Biosynthesis of Long-Chain Alkynes

The biosynthesis of long-chain alkynes in plants is understood to originate from common fatty acids, primarily oleic acid (C18:1) and linoleic acid (C18:2).[13][14] The pathway involves a series of desaturation and hydroxylation steps catalyzed by specialized enzymes, including fatty acid desaturases (FADs) and acetylenases, to introduce double and triple bonds into the hydrocarbon chain.[14][15] While the complete pathways are still under investigation, key steps have been elucidated.[14]

Biological Activities and Mechanisms of Action

Long-chain alkynes exhibit a broad spectrum of biological activities, which are of significant interest for pharmacology and drug development.

-

Anticancer/Cytotoxic Activity: Falcarinol, panaxydol, and related compounds have demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia, colon, and ovarian cancer.[7][10][13] Their mechanism often involves the induction of apoptosis and cell cycle arrest.[13]

-

Anti-inflammatory Effects: Several polyacetylenes have shown anti-inflammatory properties.[3]

-

Antimicrobial Activity: As natural pesticides, many polyacetylenes possess strong antifungal and antibacterial properties, protecting plants from pathogens.[5]

-

Neurotoxicity: Cicutoxin and oenanthotoxin are potent neurotoxins that act as noncompetitive antagonists of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system.[16] GABA is the primary inhibitory neurotransmitter in the brain; by blocking the receptor's chloride channel, these toxins prevent hyperpolarization of the neuron, leading to uncontrolled neuronal firing, seizures, and ultimately respiratory paralysis.[17][18]

Experimental Protocols

The isolation and analysis of long-chain alkynes require specific methodologies due to their non-polar nature and potential instability.

General Workflow for Analysis

The analysis of polyacetylenes from natural sources typically follows a multi-step process involving extraction, purification, and characterization.

Protocol: Extraction and Isolation from Plant Material

This protocol is a generalized procedure based on methods cited for Apiaceae vegetables and Panax ginseng.[7][8]

-

Sample Preparation: Fresh plant material (e.g., carrot roots) is thoroughly washed, chopped, and lyophilized (freeze-dried) to remove water. The dried material is then ground into a fine powder.

-

Extraction: The powdered material is extracted with a non-polar solvent. A common method is reflux extraction with methanol or Accelerated Solvent Extraction (ASE) with ethyl acetate.[8][12] For a typical lab-scale extraction, ~50g of dried powder is extracted with 500 mL of solvent for several hours.

-

Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is re-dissolved in a minimal amount of a solvent like methanol and then partitioned against hexane. The hexane-soluble portion, which contains the non-polar polyacetylenes, is collected and dried.[8]

-

Purification: The crude polyacetylene extract is further purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Final Isolation: Fractions containing the target compounds are pooled and subjected to semi-preparative HPLC for final isolation of pure compounds.[8]

Protocol: Quantification by HPLC-DAD

This protocol is adapted from methods used for the analysis of falcarinol-type polyacetylenes in carrots.[5][19]

-

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is typically employed.[5]

-

Mobile Phase: A gradient elution is used with (A) water and (B) acetonitrile.

-

Gradient Program: A typical linear gradient might be: 0-5 min, 20% B; 5-10 min, 20-50% B; 10-31 min, 50-53.5% B; 31-55 min, 53.5-95% B.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: The DAD is set to monitor at 205 nm for best sensitivity, as polyacetylenes have a characteristic but weak UV absorbance.[19]

-

Quantification: External calibration curves are generated using purified standards of the target polyacetylenes (e.g., falcarinol, falcarindiol). An internal standard can also be used for improved accuracy.[12]

Protocol: Structure Elucidation

The definitive structure of novel long-chain alkynes is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[7][20]

-

High-Resolution Mass Spectrometry (HR-MS): HR-MS (e.g., ESI-TOF or Orbitrap) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental formula.

-

1D NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Signals in the olefinic and acetylenic regions are particularly diagnostic.[21][22]

-

¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C). Acetylenic carbons have characteristic chemical shifts.

-

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is essential for assembling the final structure.[2][20]

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing connectivity within spin systems.

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is used to determine the relative stereochemistry of the molecule.

-

Conclusion and Future Outlook

Long-chain alkynes represent a structurally diverse and biologically potent class of natural products. Their prevalence in common food plants from the Apiaceae and Araliaceae families suggests a role in human health and disease prevention, particularly in relation to their anticancer and anti-inflammatory activities. Conversely, the high toxicity of compounds like cicutoxin highlights the need for careful identification and quality control of plant-based products.

Future research will likely focus on several key areas: fully elucidating the biosynthetic pathways to enable biotechnological production, exploring the therapeutic potential of less-studied polyacetylenes through mechanism-of-action studies, and developing synthetic analogues with improved efficacy and reduced toxicity for drug development. The methodologies outlined in this guide provide a foundation for researchers to explore and harness the potential of these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Polyacetylenes from the Apiaceae vegetables carrot, celery, fennel, parsley, and parsnip and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of bioactive polyacetylenes Panax ginseng Meyer roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Effects of Polyacetylene Compounds from Panax ginseng on Neurotrophin Receptor-Mediated Hair Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Heptadecyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 1-Heptadecyne (CAS No. 26186-00-5). The information is compiled to assist laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a long-chain terminal alkyne. Its physical and chemical properties are critical for understanding its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂ | PubChem[1] |

| Molecular Weight | 236.4 g/mol | PubChem[1] |

| Appearance | White or Colorless to Light Yellow Powder, Lump, or Clear Liquid | ChemicalBook[2] |

| Melting Point | 22.01 °C | ChemicalBook[2] |

| Boiling Point | 298.91 °C (estimate) | ChemicalBook[2] |

| Density | 0.7960 g/mL | ChemicalBook[2] |

| Flash Point | 281.00 °F (138.50 °C) (estimate) | The Good Scents Company[3] |

| Solubility in Water | 0.001409 mg/L @ 25 °C (estimate) | The Good Scents Company[3] |

| logP (o/w) | 8.440 (estimate) | The Good Scents Company[3] |

Hazard Identification and Classification

The primary hazard associated with this compound is aspiration toxicity.

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Aspiration Hazard | Category 1 | Health Hazard | Danger | H304: May be fatal if swallowed and enters airways[1][4] |

The toxicological properties of this compound have not been fully investigated[5]. It may also cause skin and eye irritation, as well as respiratory and digestive tract irritation upon contact or inhalation[5].

Experimental Protocols

Determination of Aspiration Hazard

A standardized experimental protocol for directly determining the aspiration hazard of a chemical in animals is not available[6]. The classification of a substance as an aspiration hazard is primarily based on human evidence or its physicochemical properties, specifically kinematic viscosity[6][7].

Methodology for Classification based on Physicochemical Properties:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a substance is classified as a Category 1 aspiration hazard if it is a hydrocarbon with a kinematic viscosity of ≤ 20.5 mm²/s, measured at 40 °C[6][8][9].

-

Objective: To determine if this compound meets the criteria for classification as a Category 1 aspiration hazard based on its kinematic viscosity.

-

Apparatus: A calibrated viscometer (e.g., Cannon-Fenske, Ubbelohde).

-

Procedure:

-

The kinematic viscosity of this compound is measured at 40 °C following standard methods such as those described by ASTM D445.

-

The dynamic viscosity can be converted to kinematic viscosity using the formula: Kinematic Viscosity (mm²/s) = Dynamic Viscosity (mPa·s) / Density (g/cm³)[8].

-

-

Data Interpretation: If the measured kinematic viscosity is less than or equal to 20.5 mm²/s, the substance is classified as a Category 1 aspiration hazard.

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][10].

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[5][10].

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if inhalation of vapors or mists is likely. Ensure adequate ventilation[5].

Handling and Storage

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation[5].

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents[5][10].

First-Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[4][11]. Due to the aspiration hazard, vomiting can cause the substance to enter the lungs, which can be fatal[4][12].

-

If on Skin: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower[11].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Visualizations

Hazard and Precaution Workflow

Caption: Logical flow from hazard identification to preventative and emergency measures for this compound.

Pathophysiology of Chemical Aspiration

Caption: Pathophysiological cascade following chemical aspiration leading to lung injury.

References

- 1. Aspiration pneumonia - Wikipedia [en.wikipedia.org]

- 2. env.go.jp [env.go.jp]

- 3. Aspiration Pneumonitis and Pneumonia - Pulmonary Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 4. Aspiration-Induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspiration Pneumonia and Chemical Pneumonitis - Lung and Airway Disorders - MSD Manual Consumer Version [msdmanuals.com]

- 6. schc.org [schc.org]

- 7. esig.org [esig.org]

- 8. unece.org [unece.org]

- 9. The MSDS HyperGlossary: Aspiration Hazard [ilpi.com]

- 10. Aspiration Pneumonitis and Pneumonia - Pulmonary Disorders - Merck Manual Professional Edition [merckmanuals.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Aspiration | Radiology Key [radiologykey.com]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reaction with 1-Heptadecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4][5] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in medicinal chemistry and drug development.[2][6] Its mild reaction conditions and broad functional group tolerance make it a highly valuable method for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4][6] The incorporation of long alkyl chains, such as that from 1-heptadecyne, can significantly impact the lipophilicity and pharmacokinetic properties of drug candidates.

Reaction Mechanism

The Sonogashira coupling reaction is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) intermediate.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1]

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step called transmetalation.[1]

-

Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final coupled product and regenerating the active palladium(0) catalyst.[1]

A copper-free version of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[2]

Applications in Drug Discovery and Development

The Sonogashira coupling is widely utilized in the synthesis of biologically active compounds and drug candidates.[2][6] The introduction of an alkynyl group with a long alkyl chain like this compound can serve several purposes:

-

Modulation of Physicochemical Properties: The long hydrocarbon chain of this compound can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structural Scaffolding: The rigid alkyne linker can be used to construct specific molecular architectures and to position functional groups in a defined spatial arrangement.

-

Bioorthogonal Chemistry: The terminal alkyne functionality can be used for further derivatization through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for applications like target identification and drug delivery.[7]

Data Presentation

Table 1: Representative Sonogashira Coupling Reactions of Long-Chain Alkynes with Aryl Halides

| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Dodecyne | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 95 |

| 1-Octyne | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 6 | 88 |

| 1-Decyne | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 60 | 3 | 92 |

| Long-chain alkyne | Aryl bromide | [PdCl₂(CH₃CN)₂] / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | High |

Note: This table is a compilation of representative data from various sources and should be used as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following is a general protocol for a typical Sonogashira coupling reaction between a long-chain terminal alkyne, such as this compound, and an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Anhydrous amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF, acetonitrile)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.10 eq.) under an inert atmosphere.

-

Solvent and Base Addition: Add the anhydrous solvent and the amine base (2-3 eq.) to the flask. Stir the mixture at room temperature for 10-15 minutes.

-

Alkyne Addition: Slowly add this compound (1.1-1.5 eq.) to the reaction mixture via syringe.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Heptadecyne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecyne (C₁₇H₃₂) is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of a carbon chain.[1] This functional group makes this compound a versatile and valuable building block in organic synthesis. Its unique reactivity allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of specialty chemicals, polymers, and biologically active molecules, including pharmaceuticals and insect pheromones.[2]

The terminal proton on the sp-hybridized carbon of this compound is relatively acidic, allowing for deprotonation to form a highly nucleophilic acetylide ion.[1][3] This acetylide is a potent tool for forming new carbon-carbon bonds through reactions with various electrophiles.[3] This reactivity, combined with the long C₁₅ alkyl chain, makes this compound a useful synthon for introducing long lipophilic chains into molecules, a common strategy in drug design to modulate pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for key reactions involving this compound, including data tables for easy comparison and workflow diagrams for clarity.

Key Applications and Reactions

The terminal alkyne functionality of this compound allows it to participate in a variety of powerful coupling reactions. The most common and useful of these are the Glaser-Hay coupling, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

Glaser-Hay Coupling: Synthesis of Symmetrical Diynes

The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[4][5] This reaction is instrumental in the synthesis of natural products, macrocycles, and conjugated polymers.[4] The Hay modification utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, which allows for milder reaction conditions and greater solvent compatibility.[6]

General Reaction Scheme:

In this case, R = -(CH₂)₁₄CH₃

Experimental Protocol: Hay Coupling of this compound

This protocol is adapted from a general procedure for the Hay coupling of terminal alkynes.[5]

Materials:

-

This compound (1.0 mmol, 236.44 mg)

-

Copper(I) chloride (CuCl) (0.05 mmol, 4.95 mg)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.12 mmol, 13.9 mg, 18.2 µL)

-

Acetone (10 mL)

-

Stir bar

-

25 mL Round-bottom flask

-

Air supply (e.g., balloon or open to air with efficient stirring)

Procedure:

-

To a 25 mL round-bottom flask equipped with a stir bar, add this compound (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

-

Add TMEDA (0.12 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure dotriaconta-13,19-diyne.

Quantitative Data for Glaser-Hay Coupling of this compound:

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 mmol | [5] |

| Copper(I) chloride | 0.05 mmol (5 mol%) | [5] |

| TMEDA | 0.12 mmol | [5] |

| Solvent | Acetone (10 mL) | [5] |

| Reaction Time | 4-6 hours | [5] |

| Temperature | Room Temperature | [5] |

| Yield | Typically high (e.g., >80%) | General Expectation |

| Product | Dotriaconta-15,17-diyne |

Workflow for Glaser-Hay Coupling:

Caption: Workflow for the Glaser-Hay coupling of this compound.

Sonogashira Coupling: Formation of Aryl and Vinyl Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[3] This reaction is exceptionally useful for creating C(sp)-C(sp²) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[7]

General Reaction Scheme:

Where R = -(CH₂)₁₄CH₃, R' = Aryl or Vinyl, and X = I, Br, or OTf

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

This protocol is a general procedure adaptable for this compound.

Materials:

-

This compound (1.1 mmol, 260.1 mg)

-

Iodobenzene (1.0 mmol, 204.0 mg, 111 µL)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg)

-

Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 279 µL)

-

Toluene (5 mL)

-

Stir bar

-

Schlenk flask

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

-

Add toluene (5 mL) and triethylamine (2.0 mmol).

-

Add iodobenzene (1.0 mmol) and this compound (1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield 1-phenyl-2-(pentadec-1-yl)acetylene.

Quantitative Data for Sonogashira Coupling of this compound:

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.1 mmol | General Protocol |

| Iodobenzene | 1.0 mmol | General Protocol |

| Pd(PPh₃)₂Cl₂ | 0.02 mmol (2 mol%) | [8] |

| CuI | 0.04 mmol (4 mol%) | [8] |

| Triethylamine | 2.0 mmol | [8] |

| Solvent | Toluene (5 mL) | |

| Reaction Time | 12-24 hours | |

| Temperature | Room Temperature | |

| Yield | Typically high (e.g., >85%) | General Expectation |

| Product | 1-Phenyl-2-(pentadec-1-yl)acetylene |

Catalytic Cycle for Sonogashira Coupling:

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The Cu(I)-catalyzed cycloaddition of azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles is a cornerstone of "click chemistry."[9] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[9][10]

General Reaction Scheme:

Where R = -(CH₂)₁₄CH₃ and R' can be a variety of organic groups.

Experimental Protocol: Click Reaction of this compound with Benzyl Azide

This protocol is based on general procedures for CuAAC reactions.[1][11]

Materials:

-

This compound (1.0 mmol, 236.44 mg)

-

Benzyl azide (1.0 mmol, 133.15 mg)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

-

Sodium ascorbate (0.1 mmol, 19.8 mg)

-

t-Butanol/Water (1:1, 10 mL)

-

Stir bar

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).

-